molecular formula C8H14Cl2N2 B3023653 1-Phenylethane-1,2-diamine dihydrochloride CAS No. 16635-94-2

1-Phenylethane-1,2-diamine dihydrochloride

Cat. No. B3023653
CAS RN: 16635-94-2
M. Wt: 209.11 g/mol
InChI Key: ZVHIGOVJILOQNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diamine compounds can be complex and often involves the use of metal catalysts or photoredox catalysts. For instance, a metal-free approach to 1,2-diamines has been developed using perylene as a photoredox catalyst under visible light irradiation, which leads to the formation of corresponding 1,2-diamines with good yields . Although this method does not directly apply to 1-Phenylethane-1,2-diamine dihydrochloride, it suggests that similar photoredox catalysis could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of diamine compounds can be quite varied. For example, the cyclotrimerization of phenylethynes with a palladium catalyst leads to the formation of a complex with a fulvene structure . While this does not provide direct information on the structure of 1-Phenylethane-1,2-diamine dihydrochloride, it does highlight the potential complexity and diversity of structures that can arise from reactions involving phenyl groups and diamines.

Chemical Reactions Analysis

Chemical reactions involving diamines can lead to the formation of various complex structures. For instance, the reaction of phenylene-1,4-diaminotetra(phosphonite) with rhodium complexes produces tetra- and polymetallic chelate complexes, which have been investigated for their catalytic activity in transfer hydrogenation reactions . This demonstrates the reactivity of diamine compounds in forming metal complexes that can be catalytically active.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine-derived compounds can be influenced by their molecular structure. Polyimides derived from the polymerization of a dianhydride monomer with aromatic diamines are reported to be soluble in various solvents and exhibit high thermal stability, with glass transition temperatures (Tg) above 240°C . These properties are indicative of the robust nature of polyimides formed from diamine reactions, which could be relevant when considering the properties of 1-Phenylethane-1,2-diamine dihydrochloride derivatives.

Safety and Hazards

This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . It is suspected of causing genetic defects and is suspected of causing cancer .

properties

IUPAC Name

1-phenylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c9-6-8(10)7-4-2-1-3-5-7;;/h1-5,8H,6,9-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHIGOVJILOQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507283
Record name 1-Phenylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylethane-1,2-diamine dihydrochloride

CAS RN

16635-94-2
Record name 1-Phenylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 20 g of 1-phenyl-1-acetylamino-2-acetylaminoethane and 100 ml of concentrated HCl is refluxed for 15 hours. The product separates on chilling and is filtered off, washed with acetone and then with ether to yield 13.7 g of the title C compound. This material is stored in the refrigerator (on standing at room temperature, this material will lose part of the bound HCl).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylethane-1,2-diamine dihydrochloride
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1-Phenylethane-1,2-diamine dihydrochloride
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1-Phenylethane-1,2-diamine dihydrochloride
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1-Phenylethane-1,2-diamine dihydrochloride
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Reactant of Route 6
1-Phenylethane-1,2-diamine dihydrochloride

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